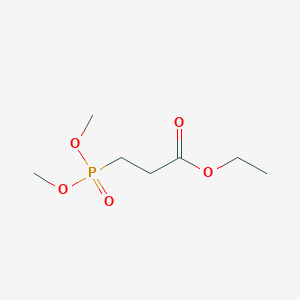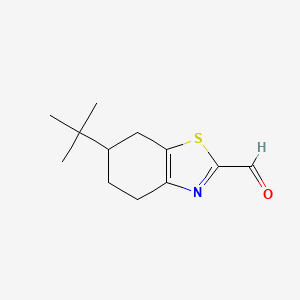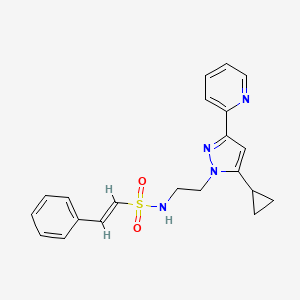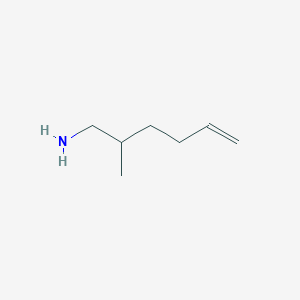
Ethyl 3-dimethoxyphosphorylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-dimethoxyphosphorylpropanoate, also known as EDPP, is a chemical compound that is widely used in scientific research. It is a phosphoramidate prodrug of the antiviral agent, 2',3'-dideoxyinosine (ddI), which is used in the treatment of HIV infections. EDPP is a potent inhibitor of HIV-1 reverse transcriptase and has been extensively studied for its antiviral activity.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-dimethoxyphosphorylpropanoate has been extensively studied for its antiviral activity against HIV-1. It is a potent inhibitor of reverse transcriptase, which is an essential enzyme for the replication of the virus. This compound has been shown to inhibit the replication of HIV-1 in vitro and in vivo. It has also been studied for its potential as a therapeutic agent for other viral infections, such as hepatitis B and C.
Wirkmechanismus
Ethyl 3-dimethoxyphosphorylpropanoate inhibits the activity of reverse transcriptase by binding to the enzyme's active site. This prevents the enzyme from converting viral RNA into DNA, which is required for viral replication. This compound is a prodrug that is converted into ddI in vivo. ddI is a nucleoside analogue that is incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly metabolized in vivo, with a half-life of approximately 30 minutes. This compound is rapidly converted into ddI, which is then eliminated from the body.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-dimethoxyphosphorylpropanoate is a potent and specific inhibitor of reverse transcriptase, making it a valuable tool for studying the replication of HIV-1 and other retroviruses. It is also a prodrug of ddI, which is used in the treatment of HIV infections. However, this compound has a short half-life in vivo, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 3-dimethoxyphosphorylpropanoate. One potential area of study is the development of new prodrugs of ddI that have improved pharmacokinetic properties. Another area of study is the use of this compound and other reverse transcriptase inhibitors in combination therapies for the treatment of HIV infections. Additionally, this compound may have potential as a therapeutic agent for other viral infections, such as hepatitis B and C. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesemethoden
Ethyl 3-dimethoxyphosphorylpropanoate is synthesized by the reaction of ethyl chloroformate with 3-dimethoxyphosphorylpropanoic acid in the presence of triethylamine. The resulting product is then treated with ammonia to yield this compound. The synthesis of this compound is a simple and efficient process that can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
ethyl 3-dimethoxyphosphorylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-12-7(8)5-6-13(9,10-2)11-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHWUQRABPZYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)
![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)

![3-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2952402.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952408.png)


![2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide](/img/structure/B2952413.png)



